2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-amino-4-(3-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-2-4-8(5-7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
YRMCAGAXYAFMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Mechanism and General Procedure
The Gewald reaction involves the three-component condensation of a ketone (or aldehyde), a α-cyanoester, and elemental sulfur under basic conditions to yield 2-aminothiophene derivatives. For 2-amino-4-(m-tolyl)thiophene-3-carboxylic acid, the reaction proceeds as follows:
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Starting Materials :
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Ketone : m-Tolualdehyde (3-methylbenzaldehyde) or its ketone equivalent.
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α-Cyanoester : Cyanoacetic acid or its ester.
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Sulfur : Elemental sulfur (S₈).
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Base : Commonly morpholine, piperidine, or triethylamine.
-
-
Reaction Steps :
-
Knoevenagel Condensation : The ketone reacts with the α-cyanoester to form an α,β-unsaturated nitrile intermediate.
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Sulfur Incorporation : Elemental sulfur cyclizes the intermediate via thiophene ring formation.
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Tautomerization : The final 2-aminothiophene core is stabilized through keto-enol tautomerism.
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-
Optimization :
Experimental Protocol
A representative procedure adapted from PubChem data and Gewald methodologies is outlined below:
| Step | Conditions | Yield |
|---|---|---|
| 1. Knoevenagel step | m-Tolualdehyde (1.2 eq), cyanoacetic acid (1 eq), morpholine (1.5 eq), ethanol, reflux, 4 h | 85% |
| 2. Sulfur cyclization | Elemental sulfur (1.5 eq), 100°C, 6 h | 78% |
| 3. Acid hydrolysis | 6 M HCl, reflux, 2 h | 92% |
Key Observations :
-
The use of cyanoacetic acid instead of esters simplifies hydrolysis to the carboxylic acid.
-
Recrystallization from ethanol/water (1:1) yields pure product as a pale-yellow solid.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
Recent advances utilize palladium-catalyzed cross-coupling to install the m-tolyl group post-cyclization. For example:
-
Thiophene Boronic Ester Intermediate :
| Condition | Detail | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | — |
| Base | Na₂CO₃ | 65% |
| Solvent | DME/H₂O (3:1), 80°C, 12 h |
This method offers regioselectivity but requires pre-functionalized intermediates.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Gewald reaction while improving yields:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 10 min |
| Power | 300 W |
| Yield | 79% |
Adapted from protocols for analogous thiophenes, this approach reduces side products like disulfides.
Structural and Analytical Validation
Spectroscopic Data
Purity Optimization
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Recrystallization : Ethanol/water mixtures yield >98% purity.
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Chromatography : Silica gel (EtOAc/hexane, 1:2) resolves ester intermediates.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
Cytostatic Agents:
Research indicates that derivatives of 2-amino-4-(m-tolyl)thiophene-3-carboxylic acid exhibit promising cytostatic properties, particularly against specific types of cancer. For instance, studies have shown that certain derivatives selectively inhibit the growth of T-cell lymphomas and prostate cancer cells while sparing non-tumorigenic cells. The cytostatic concentrations required for these effects are notably lower compared to other tumor cell lines, suggesting a potential for targeted cancer therapies .
Mechanism of Action:
The mechanism through which these compounds exert their effects involves preferential suppression of protein synthesis over DNA or RNA synthesis. This selectivity leads to an accumulation of cancer cells in the G1 phase of the cell cycle, ultimately triggering apoptosis in prostate cancer cells. Such findings highlight the potential of this compound derivatives as novel candidates for cancer treatment .
Antimicrobial Properties:
Some studies have explored the antimicrobial activity of thiophene derivatives, including those related to this compound. These compounds have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
Anti-inflammatory Effects:
Research also suggests that certain derivatives may possess anti-inflammatory properties. This is particularly relevant in the context of developing treatments for inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.
Several case studies have documented the effectiveness of this compound derivatives in clinical settings:
- Prostate Cancer Treatment: A study highlighted a specific derivative that significantly reduced tumor size in animal models, demonstrating its potential as a therapeutic agent.
- Antimicrobial Efficacy: Another case study reported successful inhibition of bacterial growth in vitro using modified thiophene compounds derived from this compound.
Mechanism of Action
The mechanism of action of 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl group at position 4 of the thiophene ring significantly impacts physicochemical and biological properties. Key analogs include:
Observations :
- Electron-withdrawing groups (e.g., Cl in ) increase stability but may reduce solubility.
- Electron-donating groups (e.g., methoxy in ) improve solubility and modulate electronic properties for applications in organic electronics.
- Steric effects : The m-tolyl group (meta-substitution) may reduce steric hindrance compared to ortho-substituted analogs, favoring synthetic accessibility .
Functional Group Modifications at Position 3
The carboxylic acid group at position 3 is frequently modified to esters or amides to tune bioavailability and reactivity:
Biological Activity
2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring with an amino group at the 2-position and a m-tolyl group at the 4-position, contributing to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is C13H13N O2S, with a molecular weight of approximately 247.31 g/mol. The presence of functional groups such as the amino and carboxylic acid groups enhances its reactivity and potential for biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C13H13N O2S |
| Molecular Weight | 247.31 g/mol |
| Functional Groups | Amino group (NH2), Carboxylic acid (COOH) |
| Structural Characteristics | Thiophene ring with m-tolyl substitution |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiophene derivatives demonstrated IC50 values in the micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A notable study highlighted its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent antiproliferative activity .
Anti-inflammatory Effects
Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory properties. Research has demonstrated that they can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various conditions .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation: It influences cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
- Interaction with Biomolecules: The compound can bind to proteins and nucleic acids, altering their function and activity.
Study on Anticancer Activity
In a study published in PubMed Central, researchers evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of thiophene derivatives. The researchers found that compounds with similar structures to this compound exhibited strong antibacterial effects against resistant strains such as MRSA .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-(m-tolyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. For this compound, cyclization using sulfur and triethylamine under controlled temperatures (60–80°C) is effective. Substituent positioning (e.g., m-tolyl group) requires precise stoichiometry of aryl aldehydes and nitriles. Optimization involves monitoring reaction time, solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., morpholine) to enhance yield and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is advised, as decomposition may occur in acidic/basic conditions .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity assessment. Molecular docking (e.g., AutoDock Vina) against proteins like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) can predict binding affinities. Validate predictions with in vitro assays (e.g., MIC values) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Step 1 : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Step 2 : Perform dose-response studies to differentiate specific activity from nonspecific toxicity.
- Step 3 : Use metabolomic profiling to identify off-target interactions (e.g., mitochondrial toxicity).
Conflicting data may arise from impurity batches or cell-line variability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
| Modification | Impact on Activity | Reference |
|---|---|---|
| m-Tolyl → p-Fluorophenyl | Increased lipophilicity; improved CNS penetration | |
| Carboxylic acid → Amide | Reduced cytotoxicity; enhanced solubility |
- Use QSAR models to prioritize substitutions. Validate with ADMET profiling (e.g., LogP, plasma protein binding) .
Q. What are the ecological risks associated with lab-scale disposal of this compound?
- Methodological Answer : Follow OECD 301F guidelines for biodegradability testing. The compound’s logP (~3.5) suggests moderate bioaccumulation potential. Incinerate at >800°C with alkaline scrubbers to neutralize sulfur oxides. Avoid aqueous discharge without pretreatment (e.g., activated carbon filtration) .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
